4-Bromo-2-methyl-7-nitroisoindolin-1-one
Overview
Description
4-Bromo-2-methyl-7-nitroisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones It is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 7-position on the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one typically involves a multi-step process. One common method starts with the bromination of 2-methylisoindolin-1-one, followed by nitration to introduce the nitro group at the 7-position. The reaction conditions for these steps are as follows:
Bromination: The bromination of 2-methylisoindolin-1-one is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically conducted at room temperature.
Nitration: The nitration step involves the use of a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, concentration, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-7-nitroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4-substituted derivatives.
Reduction: Formation of 4-Bromo-2-methyl-7-aminoisoindolin-1-one.
Oxidation: Formation of 4-Bromo-2-carboxy-7-nitroisoindolin-1-one.
Scientific Research Applications
4-Bromo-2-methyl-7-nitroisoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-7-nitroisoindolin-1-one is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the isoindolinone core contribute to the compound’s binding affinity to specific molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylisoindolin-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
2-Methyl-7-nitroisoindolin-1-one: Lacks the bromine atom, affecting its substitution reactions and biological interactions.
4-Bromo-7-nitroisoindolin-1-one: Lacks the methyl group, influencing its overall chemical stability and reactivity.
Uniqueness
4-Bromo-2-methyl-7-nitroisoindolin-1-one is unique due to the combination of the bromine, methyl, and nitro groups on the isoindolinone ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-methyl-7-nitro-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCFZWYPADLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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